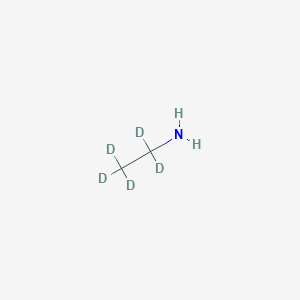
Carbamothioic acid
Vue d'ensemble
Description
Carbamothioic S-acid, also known as Carbamothioic acid, is a chemical compound with the molecular formula CH3NOS . It has an average mass of 77.106 Da and a mono-isotopic mass of 76.993530 Da .
Synthesis Analysis
The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed . The use of organomagnesium compounds in carboxylic acid synthesis could be traced back to the beginning of the “Grignard reagents” legacy around 1900 . Due to its strong nucleophilicity and basicity, the addition of Grignard reagents to CO2 delivered the corresponding carboxylic acid efficiently .
Molecular Structure Analysis
The molecular structure of Carbamothioic S-acid consists of a carbonyl group, a sulfur atom, and an amine group . The molecule has two hydrogen bond acceptors and two hydrogen bond donors .
Chemical Reactions Analysis
Most of the reactions of carboxylic acids belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .
Physical And Chemical Properties Analysis
Carbamothioic S-acid has a density of 1.3±0.1 g/cm3, a boiling point of 141.6±23.0 °C at 760 mmHg, and a vapor pressure of 5.8±0.3 mmHg at 25°C . It has a molar refractivity of 18.1±0.3 cm3, a polar surface area of 82 Å2, and a molar volume of 59.9±3.0 cm3 .
Applications De Recherche Scientifique
Structural Stability and Internal Rotations
Carbamothioic acid NH2CO–SCl's structural stability was investigated using DFT-B3LYP and ab initio MP2 calculations. The molecule predominantly exists in the trans conformation, with significant NH2 barrier about the N–C bond and OCSCl barrier about the C–S bond. Vibrational frequencies of the deuterated species were computed, providing insights into its stable trans conformation and normal modes of the compound (Badawi, 2005).
Material Science and Organosilica
A series of carbamothioic acid-containing periodic mesoporous organosilica (PMO) materials were synthesized. These materials exhibit large surface areas, well-ordered mesoporous structures, hollow fiber-like morphologies, and high thermal stability. They demonstrate potential in material science applications due to their structural properties and stability (Gao et al., 2009).
Biodegradation of Pesticides
Carbamothioates, including carbamothioic acid, have been studied in the context of pesticide degradation. Research shows enhanced biodegradation of carbamothioate herbicides, indicating their potential role in environmental sustainability and agricultural practices (Racke & Coats, 1990).
Antibacterial and Antifungal Properties
Difatty acyl carbamodithioic acid (DFACA), derived from carbamothioic acid, has shown significant antibacterial and antifungal actions. This suggests potential applications in medical chemistry, particularly as antimicrobial agents (Hoidy et al., 2020).
Herbicide Effects on Lipid Biosynthesis
Carbamothioates impair the synthesis of surface lipids in plants, attributed to their inhibition of acyl-CoA elongases. This affects the formation of very long-chain fatty acids used in the synthesis of surface lipids, providing insights into their use as herbicides and their biological impact on plants (Gronwald, 1991).
Interaction with Microorganisms
Studies on carbamothioates' interaction with soil microorganisms highlight their role in the biodegradation of pesticides. This research helps understand the ecology of pesticide-degrading microorganisms and their potential for bioremediation (Wootton et al., 1993).
Generation of Carbon Oxide Sulfide
Amine salts of carbamothioic acids have been used to easily generate carbon oxide sulfide upon heating. This demonstrates an innovative chemical synthesis route, expanding the scope of carbamothioic acid applications (Mizuno et al., 1990).
Wastewater Treatment
Carbamoyl benzoic acids, related to carbamothioic acid, have been used in wastewater treatment processes. They effectively remove hazardous heavy metals from wastewater, highlighting their environmental and industrial applications (Martinez-Quiroz et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
carbamothioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NOS/c2-1(3)4/h(H3,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVMUORYQLCPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873668 | |
| Record name | Thiocarbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamothioic acid | |
CAS RN |
19045-66-0 | |
| Record name | Carbamothioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocarbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)




![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)

![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)





